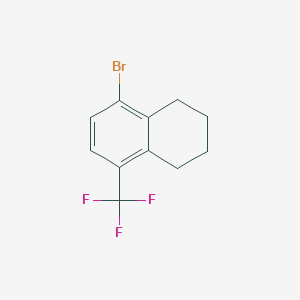

5-Bromo-8-(trifluoromethyl)tetralin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10BrF3 |

|---|---|

Molecular Weight |

279.10 g/mol |

IUPAC Name |

5-bromo-8-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C11H10BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h5-6H,1-4H2 |

InChI Key |

YXVLVVBAIHNCIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 8 Trifluoromethyl Tetralin and Analogues

Direct Halogenation and Trifluoromethylation Approaches

Direct modification of a pre-existing tetralin scaffold represents a common and efficient route to halogenated and trifluoromethylated derivatives. This approach hinges on the ability to control the regioselectivity of the reactions to achieve the desired substitution pattern.

Regioselective Bromination Strategies

The introduction of a bromine atom onto the tetralin ring system requires careful selection of reagents and conditions to direct the substitution to the desired position. For aromatic systems like the benzene (B151609) ring portion of tetralin, electrophilic aromatic substitution is the primary mechanism. The regioselectivity is governed by the electronic properties of the substituents already present on the ring.

High-temperature bromination of tetralin (1,2,3,4-tetrahydronaphthalene) with molecular bromine can lead to substitution at the benzylic positions. cardiff.ac.ukhacettepe.edu.tr However, to achieve bromination on the aromatic ring, milder conditions and specific catalysts are often employed. The use of reagents like tetrabutylammonium (B224687) tribromide (TBATB) has been shown to be effective for regioselective bromination of various heterocyclic compounds, offering a safer and more controlled alternative to molecular bromine. nih.gov The specific strategies for directing bromination to the 5-position of an 8-substituted tetralin would depend on the directing effect of the substituent at the 8-position.

Introduction of the Trifluoromethyl Moiety via Electrophilic or Nucleophilic Fluorination

The trifluoromethyl group is a key functional group in many modern chemical compounds due to its unique electronic and steric properties. mdpi.com Its introduction onto an aromatic ring can be achieved through several methods, broadly classified as electrophilic, nucleophilic, or radical trifluoromethylation. illinois.edu

Electrophilic Trifluoromethylation: This involves the use of reagents that deliver a "CF3+" equivalent to an electron-rich aromatic ring. Reagents such as Umemoto's and Togni's reagents are well-established for this purpose. illinois.eduwikipedia.org

Nucleophilic Trifluoromethylation: This approach typically involves the reaction of an aryl halide or sulfonate with a source of a trifluoromethyl anion ("CF3-"). The Ruppert-Prakash reagent (CF3SiMe3) is a widely used source for nucleophilic trifluoromethylation. illinois.edu Transition-metal-catalyzed cross-coupling reactions, particularly with copper, have also proven effective for forming C(sp2)–CF3 bonds. mdpi.comwikipedia.org

Radical Trifluoromethylation: Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) can generate trifluoromethyl radicals that can then react with aromatic compounds. wikipedia.org

The choice of method for introducing the trifluoromethyl group at the 8-position of a tetralin ring would be influenced by the other substituents present and the desired reaction conditions.

Sequential versus Concurrent Halogenation and Trifluoromethylation Protocols

The synthesis of 5-Bromo-8-(trifluoromethyl)tetralin can be envisioned through either a sequential or a concurrent approach.

Sequential Approach: This would involve first performing a regioselective bromination to obtain a 5-bromotetralin derivative, followed by the introduction of the trifluoromethyl group at the 8-position, or vice versa. The order of these steps is critical, as the first substituent will influence the regioselectivity of the second substitution.

Concurrent Approach: While less common for this specific substitution pattern, in some systems, it is possible to introduce two different functional groups in a single pot. However, achieving the desired regioselectivity for two different electrophilic or nucleophilic additions simultaneously is challenging and often requires highly specific directing groups or catalysts.

A more plausible route would be a stepwise synthesis, for instance, starting with a trifluoromethylated aniline, followed by bromination and subsequent reactions to form the tetralin ring.

Multistep Synthesis from Precursor Molecules

Building the tetralin ring system from simpler, acyclic or monocyclic precursors offers a high degree of flexibility and control over the final substitution pattern.

Ring-Closing Reactions and Cyclization Methodologies (e.g., Diels-Alder, Cascade)

The construction of the tetralin core can be achieved through various ring-forming reactions.

Diels-Alder Reaction: This powerful cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. umkc.edukhanacademy.org It has been utilized in the synthesis of substituted tetralins. For instance, a nitrogen deletion/Diels-Alder cascade reaction has been developed for synthesizing substituted tetralins from isoindoline (B1297411) and dienophiles. nih.govacs.org

Cascade Reactions: One-pot cascade reactions that form multiple bonds in a single operation are highly efficient. A cascade Prins/Friedel–Crafts cyclization has been used to synthesize 4-aryltetralin-2-ols. beilstein-journals.org

A synthetic strategy for this compound could involve a Diels-Alder reaction between a suitably substituted diene and dienophile, where the bromo and trifluoromethyl groups are already incorporated in the starting materials.

Functional Group Interconversions and Derivatizations (e.g., from carboxylates, amides, nitriles)

Functional group interconversions are fundamental transformations in organic synthesis, allowing for the conversion of one functional group into another. fiveable.mesolubilityofthings.com These reactions are crucial in multistep syntheses to introduce or modify substituents on the tetralin ring.

For example, a carboxylate group on the aromatic ring could be converted to a trifluoromethyl group using reagents like sulfur tetrafluoride. wikipedia.org An amino group can be a precursor to a bromo group via a Sandmeyer-type reaction. The synthesis of 3-bromo-5-(trifluoromethyl)aniline (B1272211) often involves the bromination of a trifluoromethyl-substituted aniline. google.com Such an intermediate could then undergo further reactions to build the tetralin ring.

The interconversion of functional groups like nitriles, amides, and esters provides versatile handles for further synthetic manipulations. vanderbilt.edu For instance, a nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, enabling a wide range of subsequent transformations.

Asymmetric Synthesis Methodologies for Stereoisomeric Control

Achieving stereoisomeric control is crucial in the synthesis of complex molecules, as different stereoisomers can exhibit vastly different biological activities. For tetralin-based structures, several asymmetric methodologies have been developed to control the formation of chiral centers.

One powerful approach is the enantioselective C–H insertion reaction. The use of dirhodium catalysts has enabled the stereo-, regio-, and chemoselective synthesis of various fused benzene carbocycles, including tetralins. acs.org In a notable study, a 1,6 C–H insertion was achieved to form a tetralin structure in high yield and diastereoselectivity. Screening of various dirhodium catalysts revealed that Rh₂(R-PTAD)₄ and Rh₂(S-TCPTTL)₄ provided the best enantioselectivity, with enantiomeric ratios of 97:3 and 6:94, respectively. acs.org This method demonstrates high functional group tolerance, even accommodating basic amines and free hydroxyl groups. acs.org

| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

| Rh₂(OAc)₄ | 95 | >20:1 | 50:50 |

| Rh₂(TPA)₄ | 99 | >20:1 | 50:50 |

| Rh₂(R-PTAD)₄ | 94 | >20:1 | 97:3 |

| Rh₂(S-TCPTTL)₄ | 99 | >20:1 | 6:94 |

| Rh₂(S-BTPCP)₄ | 80 | 11:1 | 15:85 |

Table 1. Performance of various dirhodium catalysts in the asymmetric synthesis of a tetralin derivative via C-H insertion. Data sourced from ACS Catalysis. acs.org

Another key strategy is the diastereoselective intramolecular Friedel-Crafts alkylation. This method has been successfully used to synthesize complex tetracyclic compounds derived from chiral tetralin substrates with a high degree of regio-, diastereo-, and enantioselectivity. acs.orgnih.gov By starting with readily available tetralins, this approach allows for the construction of cis-hexahydrobenzophenanthridines, showcasing the retention of optical purity throughout the key cyclization step. acs.orgresearchgate.net Similarly, treating diastereomeric mixtures of benzyl (B1604629) carbinols with a catalytic amount of Ca(NTf₂)₂/Bu₄NPF₆ can yield tetralins in good yields with high diastereoselectivity. nih.gov

Asymmetric transfer hydrogenation, employing chiral ruthenium and rhodium catalysts, also provides an efficient route to chiral molecules. wikipedia.org While often applied to ketones and imines, the principles can be extended to the synthesis of chiral tetralin precursors, offering mild reaction conditions and high enantioselectivities. wikipedia.org

Catalytic Approaches in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules. For a functionalized scaffold like this compound, catalytic methods are indispensable for both its construction and subsequent derivatization.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The bromine atom at the 5-position of the tetralin serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron species, is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. nih.gov For substrates analogous to this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups. The reaction is tolerant of many functional groups and can be performed under relatively mild conditions. organic-chemistry.org The use of specialized palladium precatalysts can enable fast reactions even with unstable boronic acids, such as polyfluorophenyl and 2-heteroaryl boronic acids, at room temperature or slightly elevated temperatures. nih.gov

The Sonogashira coupling is another cornerstone of palladium catalysis, forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction provides a direct route to arylalkynes and conjugated enynes. libretexts.org The reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base, and can often be conducted under mild, even aerobic, conditions. organic-chemistry.orgyoutube.comnih.gov The reactivity of the halide partner generally follows the trend I > Br > Cl, allowing for selective couplings in polyhalogenated systems. wikipedia.org For a substrate like this compound, Sonogashira coupling would enable the introduction of various alkyne-containing fragments, significantly expanding the molecular diversity.

| Entry | Aryl Halide | Alkyne | Catalyst System | Product |

| 1 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine Base | Aryl-Alkyne |

| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Aryl-Alkyne |

| 3 | Vinyl Halide | Terminal Alkyne | Pd(0) / Cu(I) / Amine Base | Vinyl-Alkyne |

| 4 | Aryl Triflate | Terminal Alkyne | Pd(0) / Cu(I) / Amine Base | Aryl-Alkyne |

Table 2. General scheme and components of the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org

Visible-light photoredox catalysis has emerged as a powerful strategy for initiating chemical transformations under exceptionally mild conditions. acs.org This approach is particularly relevant for the modification of aryl halides. By tuning the reduction potential of organic photoredox catalysts, such as those based on phenothiazine, chemoselective carbon-halogen bond activation can be achieved. acs.orgresearchgate.net This allows for selective reductive dehalogenation, a process that removes a halogen atom from a molecule. acs.orgscispace.com

For a molecule like this compound, photoredox catalysis could be employed to selectively remove the bromine atom if desired, yielding the 8-(trifluoromethyl)tetralin core. Conversely, these methods can also be used for C-C bond formation by interfacing the radical intermediates with other reactants. acs.orgresearchgate.net While often used for dehalogenation, photoredox systems, when merged with transition metal catalysis (e.g., nickel), can also facilitate the coupling of aryl halides with partners like α-oxo acids without causing dehalogenation of the starting material. nih.gov

Beyond palladium, other transition metals offer unique catalytic activities for the synthesis and functionalization of tetralin scaffolds.

Rhodium(I)-catalyzed 1,4-additions of arylzinc halides to cyclic N-sulfonylimines provide a route to 3-arylcycloalkylamines, which are structurally related to functionalized tetralins. researchgate.net Furthermore, rhodium(II) catalysts are effective in mediating carbene insertion reactions, which can be used to form C-H and C-O bonds with high selectivity. acs.orgmdpi.com Rhodium has also been utilized for enantioselective C-H bond silylation and [2+2+2] cycloadditions to construct chiral centers and complex ring systems. nih.govnih.gov

Nickel catalysis has gained significant attention as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can efficiently couple a broad range of aryl electrophiles, including those that are challenging for palladium systems, with boron reagents in Suzuki-Miyaura reactions. rsc.orgdntb.gov.ua

The synthesis of the tetralin core itself can be achieved through the catalytic hydrogenation of naphthalene (B1677914) . mdpi.com Catalysts based on platinum, palladium, rhodium, and ruthenium supported on charcoal are effective for this transformation, with reaction conditions influencing the selectivity towards tetralin versus the fully hydrogenated decalin. mdpi.comidexlab.com

Optimization of Reaction Conditions and Efficiency Enhancement

Maximizing the yield and selectivity of a synthetic transformation requires careful optimization of reaction parameters, with the choice of solvent being a particularly critical factor.

The solvent plays a multifaceted role in chemical reactions, influencing catalyst stability, reagent solubility, and the energetics of transition states. digitellinc.comnih.gov In palladium-catalyzed cross-coupling reactions, the solvent can dramatically alter both the rate and the selectivity of the transformation. nih.govsemanticscholar.org

For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, the choice between a nonpolar solvent like THF or toluene (B28343) and a polar, coordinating solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) can completely switch the chemoselectivity of the reaction. nih.gov In nonpolar solvents, the reaction may preferentially occur at the C-Cl bond, whereas in polar solvents, reaction at the C-OTf bond is favored. This switch has been attributed to the ability of polar solvents to stabilize charged palladium intermediates involved in the oxidative addition step. nih.gov However, recent studies suggest the effect is more complex and that high selectivity for one site can be achieved in various polar aprotic solvents, broadening the scope of usable reaction media. nih.gov

The presence of contaminants or precursors in solvents can also have a profound impact. In an industrial setting, traces of compounds like 2,3-dihydrofurane or maleic anhydride (B1165640) (at ppm levels) in THF were found to act as strong poisons for Pd/C catalysts in Suzuki couplings, significantly decreasing conversion. heia-fr.ch This highlights the necessity of using high-purity solvents to ensure robust and reproducible synthetic outcomes. heia-fr.ch

| Solvent | Dielectric Constant (ε) | Selectivity (Chloride vs. Triflate product) |

| Toluene | 2.4 | Favors Chloride |

| THF | 7.5 | Favors Chloride |

| MeCN | 36.6 | Favors Triflate |

| DMF | 38.3 | Favors Triflate |

| Acetone | 21.0 | Favors Chloride |

| Propylene Carbonate | 65.1 | Favors Chloride |

Table 3. Effect of solvent polarity on the selectivity of a Pd/PᵗBu₃-catalyzed Suzuki-Miyaura cross-coupling of a chloroaryl triflate. Selectivity does not strictly correlate with the dielectric constant, indicating specific solvent-catalyst interactions are key. Data sourced from ACS Catalysis and J. Org. Chem. nih.gov

Influence of Catalyst Loading and Ligand Design

The efficiency of catalytic systems in the synthesis of complex molecules like trifluoromethylated tetralins is highly dependent on the catalyst loading and the design of the coordinating ligands. Research into the synthesis of analogous fluorinated tetralins has demonstrated that variations in these parameters can significantly impact reaction yields and efficiency.

In the synthesis of trifluorinated tetralins through I(I)/I(III)-catalyzed ring expansion of fluorinated methyleneindanes, the amount of the organocatalyst, such as p-TolI, plays a critical role. Studies have shown that lowering the catalyst loading can lead to a decrease in the reaction yield nih.govnih.gov. For instance, in a related synthesis of gem-difluorinated tetralins, a reduction in the catalyst loading was directly correlated with a lower yield, highlighting the sensitivity of the catalytic cycle to the catalyst concentration nih.gov. This suggests that for an efficient synthesis of this compound, optimizing the catalyst loading is a crucial step to ensure high conversion rates.

The design of ligands is another pivotal factor in directing the outcome of catalytic reactions. In palladium(II)-catalyzed C-H activation reactions for the construction of tetralin rings, the use of mono-N-protected amino acid (MPAA) ligands has been shown to be effective nsf.gov. Specifically, a cyclopentane-based mono-N-protected β-amino acid ligand has been successfully employed in the cyclative C(sp³)-H/C(sp²)-H coupling of free aliphatic acids to form tetralins nsf.gov. This class of ligands is thought to facilitate the C-H activation step, which is often a key challenge in such transformations. The development of novel ligands is an ongoing area of research aimed at improving catalytic activity and selectivity in the synthesis of complex tetralin derivatives.

The table below summarizes the effect of catalyst loading on the yield of a representative fluorinated tetralin synthesis, which can be considered analogous to the synthesis of this compound.

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | p-TolI | 20 | 95 |

| 2 | p-TolI | 10 | 85 |

| 3 | p-TolI | 5 | 54 |

| 4 | None | 0 | <5 |

This table is generated based on data from analogous trifluorinated tetralin syntheses to illustrate the principle of catalyst loading effects. nih.gov

Process Intensification and Scalability Studies

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of process intensification and scalability. For the synthesis of this compound and its analogues, several factors are key to achieving an efficient and scalable process.

One of the primary concerns in scaling up catalytic reactions is maintaining the efficiency of the catalyst. In the synthesis of trifluorinated tetralins, it has been demonstrated that the process could be scaled up from a small scale to a 1 mmol scale without a loss of catalytic efficiency nih.gov. This indicates a robust catalytic system that is promising for larger-scale production. The use of inexpensive and practical oxidants, such as sodium percarbonate, in some tetralin syntheses also contributes to the potential for large-scale manufacturing, as it generates water as the only byproduct nsf.gov.

Process intensification can also be achieved through the use of advanced technologies such as supercritical fluids. In the context of tetralin synthesis, the hydrogenation of naphthalene to tetralin has been successfully demonstrated in supercritical hexane (B92381) mdpi.com. This approach offers benefits such as higher diffusivity and lower viscosity, which can intensify mass transfer and increase the production rate mdpi.com. Furthermore, the catalyst, in this case, polymer-stabilized platinum nanoparticles, showed good stability and could be recovered and reused, which is a critical factor for the economic viability of a large-scale process mdpi.com.

The table below outlines key parameters and outcomes from a scalability study of a related tetralin synthesis, highlighting the potential for scalable production.

| Scale | Starting Material | Catalyst System | Solvent | Yield (%) | Notes |

| 0.1 mmol | Fluorinated methyleneindane | p-TolI / Selectfluor | CH2Cl2 | >95 | Laboratory-scale synthesis. |

| 1.0 mmol | Fluorinated methyleneindane | p-TolI / Selectfluor | CH2Cl2 | >95 | Scaled-up synthesis with no loss of efficiency. nih.gov |

| Industrial | Naphthalene | Pt/HAP | Supercritical Hexane | ~100 (selectivity) | Process intensification study for tetralin synthesis. mdpi.com |

This table is a composite based on scalability data from related tetralin syntheses to illustrate scalability principles.

Chemical Reactivity and Reaction Pathways of 5 Bromo 8 Trifluoromethyl Tetralin

Reactivity of the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for chemical modification. Its reactivity is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group at the adjacent peri-position. vulcanchem.comnih.gov

The carbon-bromine bond in 5-Bromo-8-(trifluoromethyl)tetralin is susceptible to cleavage, allowing the bromine to function as a leaving group in various nucleophilic substitution reactions. vulcanchem.com These transformations are fundamental for introducing new functional groups and building molecular complexity.

Transition Metal-Catalyzed Cross-Coupling Reactions: The bromine atom makes the compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of applicable coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, introducing aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines (primary or secondary) to form N-aryl products. researchgate.net

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Stille Coupling: Reaction with organostannanes.

The strong electron-withdrawing effect of the trifluoromethyl group generally enhances the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond, a crucial step in these catalytic cycles.

Nucleophilic Aromatic Substitution (SNAr): While aryl halides are typically unreactive toward classical SNAr reactions, the presence of the powerful electron-withdrawing trifluoromethyl group deactivates the ring and can stabilize the negatively charged Meisenheimer complex intermediate, potentially enabling substitution by potent nucleophiles under specific conditions. vulcanchem.com For instance, related tetralone compounds can undergo substitution with nucleophiles like phenols or anilines. google.com

Table 1: Potential Nucleophilic Substitution Reactions at the Bromine Moiety

| Reaction Type | Nucleophile/Reagent | Product Type |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Aryl/Vinyl-substituted tetralin |

| Heck Coupling | Alkene | Alkenyl-substituted tetralin |

| Buchwald-Hartwig Amination | R₂NH | Amino-substituted tetralin |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted tetralin |

| Stille Coupling | R-Sn(Bu)₃ | Alkyl/Aryl-substituted tetralin |

Further electrophilic aromatic substitution (EAS) on the aromatic ring of this compound is challenging due to the presence of two deactivating groups. dalalinstitute.com The trifluoromethyl group is a powerful deactivator and meta-director, while the bromine atom is a deactivator but an ortho-, para-director. vulcanchem.comdalalinstitute.com

The available positions for substitution on the aromatic ring are C-6 and C-7. The directing effects of the existing substituents on an incoming electrophile (E⁺) are as follows:

From 5-Bromo: Directs ortho (to C-6) and para (to C-8, already substituted).

From 8-Trifluoromethyl: Directs meta (to C-6).

Both groups direct an incoming electrophile primarily to the C-6 position. However, the cumulative deactivating effect, dominated by the -CF₃ group, makes the aromatic ring significantly electron-deficient and thus, highly unreactive towards electrophiles. nih.govtcichemicals.com Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation would require harsh conditions and are expected to proceed slowly, if at all. nih.govsinica.edu.tw

Table 2: Directing Effects for Electrophilic Aromatic Substitution

| Position | Effect of 5-Bromo | Effect of 8-CF₃ | Combined Effect |

|---|---|---|---|

| C-6 | Ortho (Activating*) | Meta (Deactivating) | Favored position, but overall reaction is disfavored |

| C-7 | Meta (Deactivating) | Ortho (Deactivating) | Disfavored position |

The carbon-bromine bond can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by photolysis, high temperatures, or through single-electron transfer (SET) mechanisms, often involving transition metals or photoredox catalysts. acs.orgresearchgate.net The resulting 8-(trifluoromethyl)tetralinyl radical is a highly reactive intermediate that can participate in various transformations.

One key process is halogen atom transfer (XAT), where a radical initiator abstracts the bromine atom. researchgate.net Recent advances in photoredox catalysis have enabled the efficient generation of aryl radicals from aryl bromides under mild conditions. rsc.org This radical intermediate could then be trapped by a variety of radical acceptors, enabling reactions such as:

Radical cyclizations. mdpi.com

Addition to double bonds.

Hydrogen atom abstraction to form 8-(trifluoromethyl)tetralin.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a dominant feature of the molecule, profoundly influencing its properties and reactivity primarily through its potent electronic effects. nih.gov

The trifluoromethyl group is renowned for its exceptional chemical and thermal stability. tcichemicals.com This robustness stems from the high strength of the carbon-fluorine bonds. tcichemicals.commdpi.com Consequently, the -CF₃ group is generally considered an inert spectator in most chemical reactions, resistant to both acidic and basic conditions as well as common oxidizing and reducing agents.

Direct chemical transformation of the -CF₃ group is exceedingly difficult. tcichemicals.com While some methods for C-F bond activation and functionalization of trifluoromethylarenes have been developed, they often require specific neighboring groups to assist the reaction or employ harsh reagents like superacids or highly reactive silyl (B83357) cations. tcichemicals.com For this compound, derivatization via the trifluoromethyl group is not a synthetically practical pathway under standard laboratory conditions.

The defining characteristic of the trifluoromethyl group is its powerful electron-withdrawing nature, which operates primarily through a strong negative inductive effect (-I effect). nih.govtcichemicals.com This has several significant consequences for the molecule's reactivity:

Aromatic Ring Reactivity: The -CF₃ group strongly deactivates the aromatic ring towards electrophilic substitution (EAS), as discussed in section 3.1.2. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr) by stabilizing the anionic intermediate. vulcanchem.comnih.gov

Acidity of Neighboring Protons: The inductive effect of the -CF₃ group increases the acidity of protons on adjacent carbon atoms. In this molecule, it would slightly increase the acidity of the benzylic protons at the C-1 position of the aliphatic ring.

Stabilization of Intermediates: The -CF₃ group can effectively delocalize and stabilize positive charges in adjacent intermediates, which can influence the outcomes of certain reactions. nih.gov

Physicochemical Properties: The introduction of a -CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its solubility in nonpolar media and its ability to cross biological membranes. researchgate.netbeilstein-journals.org This is a key reason for its frequent use in medicinal chemistry. mdpi.com

Transformations Involving the Tetralin Core

The reactivity of the tetralin core in this compound is characterized by its potential for aromatization, ring modification, and redox transformations. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom significantly influence the electronic properties of the aromatic ring and the reactivity of the adjacent benzylic positions.

Aromatization and Dehydrogenation Reactions

Aromatization of the tetralin core to form the corresponding naphthalene (B1677914) derivative is a fundamental transformation. This dehydrogenation can be achieved through various catalytic methods, often requiring elevated temperatures or specific oxidants.

Catalytic Dehydrogenation: Oxidative dehydrogenation of tetralins to naphthalenes can be accomplished using a variety of catalysts in the presence of an oxygen source. google.comacs.org For instance, catalysts such as silica (B1680970) gel, tellurium oxide, and chromia have been shown to be effective for this transformation in the vapor phase at temperatures ranging from 600°F to 775°F. google.com The reaction is essentially an oxidation, with negligible conversion observed in the absence of oxygen. google.com

Oxidative Dehydrogenation with Metal Oxides: Milder conditions can be employed using metal oxides as oxidants. Silver(I) oxide and manganese dioxide are effective for converting substituted tetralones into naphthoquinones, a process that involves both dehydrogenation and oxidation. ut.ac.ir For example, 5,8-dihydroxy-1-tetralone is converted to juglone (B1673114) in high yield using silver(I) oxide in refluxing dioxane. ut.ac.ir While this applies to a tetralone, the underlying principle of dehydrogenating the hydroaromatic ring is relevant.

Photocatalytic Dehydrogenation: Modern synthetic methods have introduced metal-free, visible-light-mediated aromatization of 1,2-dihydronaphthalenes. researchgate.net These reactions utilize a photocatalyst, such as 9-mesityl-10-methylacridinium (B1239669) perchlorate, in the presence of an external oxidant to achieve high yields of the corresponding naphthalene derivatives. researchgate.net

Dehydrogenation in Industrial Processes: The dehydrogenation of tetralin to naphthalene is also a significant reaction in industrial processes like direct coal liquefaction, where tetralin acts as a hydrogen-donor solvent. At higher temperatures (e.g., 420°C), tetralin primarily undergoes dehydrogenation to provide active hydrogen for the liquefaction process, resulting in the formation of naphthalene. frontiersin.org

Below is a table summarizing general conditions for tetralin dehydrogenation.

| Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Tellurium Oxide | Vapor phase, 600-775°F, O₂ | Naphthalene | - | google.com |

| Silver(I) Oxide | Dioxane, reflux | Juglone¹ | 83% | ut.ac.ir |

| NiMo/Al₂O₃ | 210-380°C, 18 bar, H₂ | Naphthalene | - | mdpi.com |

| Photocatalyst² | Visible light, oxidant | Arylnaphthalenes | Good to excellent | researchgate.net |

| ¹Starting from 5,8-dihydroxy-1-tetralone. | ||||

| ²9-mesityl-10-methylacridinium perchlorate. |

Ring-Opening and Ring-Expansion Reactions

Transformations that alter the carbocyclic framework of the tetralin core, such as ring-opening and ring-expansion, represent another facet of its reactivity. These reactions often proceed under specific catalytic conditions and can lead to structurally diverse products.

Ring-Expansion Reactions: A notable strategy for synthesizing functionalized tetralins involves the ring expansion of smaller ring systems. For example, novel trifluorinated tetralins can be synthesized via a difluorinative ring expansion of fluorinated methyleneindanes. d-nb.infonih.gov This transformation is catalyzed by an I(I)/I(III) system, where p-TolIF₂ is generated in situ, leading to the desired tetralin scaffold in good yields. d-nb.infonih.gov While this is a method for synthesis rather than a reaction of this compound, it highlights a pathway involving the formation of the tetralin core.

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

| Methyleneindane | p-TolI / Amine:HF | DCE, rt | gem-Difluorinated Tetralin | 74% | d-nb.infonih.gov |

Ring-Contraction Reactions: Under harsh conditions, the tetralin ring can undergo contraction. For instance, the reaction of perfluoro-1-phenyltetralin with antimony pentafluoride (SbF₅) at high temperatures (130–200 °C) results in the formation of a 1-CF₃-perfluoroindane. mdpi.com This complex transformation involves multi-step cationic rearrangements where a CF₂ group is converted into a CF₃ substituent during the ring contraction process. mdpi.com

Ring-Opening Reactions: The thermal cracking of tetralin, particularly at high temperatures (350-500°C), can lead to ring-opening products. acs.org The primary pathways involve the formation of n-butylbenzene through the opening of the saturated ring. acs.org Additionally, copper-catalyzed ring-opening radical trifluoromethylation has been described for cycloalkanone oxime derivatives to yield 1-CF₃-indanes, demonstrating a ring-opening coupled with functionalization. mdpi.com

Oxidative and Reductive Transformations (e.g., Hydrodehalogenation)

Oxidative Transformations: The benzylic positions of the tetralin core are susceptible to oxidation. The oxidation of tetralin can yield 1-tetralone (B52770) as a product. google.comdtu.dk This reaction can be catalyzed by various systems, including chromium-containing molecular sieves under mild conditions (<100 °C, 1 atm O₂), which show good selectivity for 1-tetralone. dtu.dk Kinetic modeling of tetralin oxidation indicates that it is dominated by dehydrogenation reactions leading to dialin and naphthalene, rather than exhibiting low-temperature chemistry. researchgate.net

Reductive Transformations: Hydrodehalogenation: The carbon-bromine bond at the C-5 position is a key site for reductive transformations. Hydrodehalogenation, the replacement of the halogen atom with a hydrogen atom, is a synthetically useful reaction. Visible-light-mediated photoredox catalysis offers a mild and efficient method for the hydrodebromination of unactivated aryl bromides. acs.org This approach uses a photocatalyst, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, in the presence of a hydrogen atom source like (TMS)₃SiH, to achieve the reduction. rsc.org The reaction proceeds via the formation of an aryl radical intermediate following a photoinduced electron transfer. acs.orgresearchgate.net While a competing side reaction can be hydrodehalogenation, conditions can be optimized to favor other desired reactions. nih.gov

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for controlling reaction outcomes and designing new synthetic strategies.

Detailed Reaction Mechanisms and Transition State Analysis

Mechanism of Dehydrogenation: The mechanism of oxidative dehydrogenation of tetralones is proposed to proceed through an enol or enolate intermediate. ut.ac.ir This intermediate can then transfer a hydride to an oxidant, such as silver(I) oxide or a pre-formed quinone, leading to the aromatized product. ut.ac.ir For acid-catalyzed dehydrogenation on solid acids, the mechanism is thought to involve a carbocationic transition state formed by the initial transfer of a hydrogen atom from tetralin to an acid site, followed by H₂ desorption. utoronto.cascholaris.ca

Mechanism of Ring Expansion: The I(I)/I(III)-catalyzed fluorinative ring expansion of methyleneindanes to tetralins is believed to proceed through an ephemeral, tricyclic phenonium ion intermediate. d-nb.infonih.gov This key intermediate is generated after the initial attack of the iodine(III) fluoride (B91410) species on the exocyclic double bond, leading to the expansion of the five-membered ring to a six-membered ring.

Mechanism of Hydrodehalogenation: The proposed mechanism for photoredox-catalyzed hydrodebromination involves a photoinduced electron transfer (PET). acs.orgresearchgate.net The photocatalyst, upon excitation by visible light, reduces the aryl bromide to form a radical anion. This radical anion then undergoes fragmentation by cleaving the carbon-bromine bond to generate an aryl radical. This highly reactive aryl radical subsequently abstracts a hydrogen atom from a suitable donor to yield the hydrodehalogenated product. acs.orgresearchgate.net

Mechanism of Thermal Ring-Opening: The thermal cracking of tetralin is described by a detailed kinetic model involving 132 free-radical reactions. acs.org The process is initiated by the homolytic cleavage of C-H or C-C bonds, leading to a cascade of radical reactions including hydrogen abstraction, β-scission, and isomerization, which ultimately result in the formation of products like 1-methylindane (via ring contraction), naphthalene (via dehydrogenation), and n-butylbenzene (via ring-opening). acs.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into the rates and controlling factors of these reactions.

Kinetics of Hydrogenation/Dehydrogenation: The kinetics of tetralin hydrogenation over Pt/Al₂O₃ catalysts have been modeled using a semiempirical Langmuir-Hinshelwood equation. ou.edu The study determined kinetic parameters, including activation energies and heats of adsorption for tetralin and its products. ou.edu The higher heat of adsorption for tetralin compared to its hydrogenated products (decalins) indicates strong competition for active sites on the catalyst surface. ou.edu Similar kinetic studies on Ni, Pt, and Pd catalysts have shown that the relative rates of tetralin hydrogenation are significantly affected by this adsorption site competition. researchgate.net

The table below presents kinetic parameters for tetralin hydrogenation over a Pt/Al₂O₃ catalyst.

| Reaction | Pre-exponential Factor (mol/g·s·atm) | Activation Energy (kJ/mol) | Reference |

| Tetralin → cis-Decalin | 1.1 x 10⁻³ | 60.1 | ou.edu |

| Tetralin → trans-Decalin | 1.4 x 10⁻⁴ | 59.9 | ou.edu |

| cis-Decalin ⇌ trans-Decalin | 1.5 x 10⁻³ | 48.2 | ou.edu |

Kinetics of Oxidation: Kinetic modeling of tetralin pyrolysis and oxidation reveals that at lower temperatures (e.g., 380°C), the transformation rate is around 34.7%, with the molecule primarily acting as a hydrogen transfer agent. frontiersin.org At higher temperatures (420°C), the transformation rate increases to 52.7%, and the reaction is dominated by dehydrogenation to form naphthalene. frontiersin.org Reaction path and sensitivity analyses help identify the most important reaction channels under various conditions. osti.gov

Kinetics of Hydrodehalogenation: Kinetic studies on the photoredox-catalyzed hydrodebromination of aryl bromides have been conducted to determine the rate orders of the different reaction components. acs.org For instance, in the reduction of unactivated aryl bromides, the reaction rate can show different dependencies on the concentrations of the substrate, the photocatalyst, and the hydrogen donor, indicating complex mechanistic details. acs.org

Hammett Analysis for Substituent Electronic Effects

The electronic properties of substituents on an aromatic ring significantly influence the reactivity of a molecule in various chemical reactions. The Hammett equation provides a powerful tool for quantifying these electronic effects and for understanding reaction mechanisms. It relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).

The equation is given by:

log(k/k₀) = ρσ

or

log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant (usually hydrogen).

σ (sigma) is the substituent constant , which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction type.

ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to the electronic effects of substituents. Its sign and magnitude provide insight into the reaction mechanism.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (positive charge buildup in the transition state). numberanalytics.comdalalinstitute.com

In the case of This compound , the aromatic ring is substituted with two electron-withdrawing groups: a bromine atom at the 5-position and a trifluoromethyl group at the 8-position.

Substituent Effects in this compound:

Trifluoromethyl Group (-CF₃): The -CF₃ group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exert a powerful negative inductive effect (-I). It is one of the most electron-withdrawing substituents commonly used in medicinal chemistry and materials science. researchgate.net

Bromine Atom (-Br): The bromine atom is also an electron-withdrawing group, primarily through its inductive effect (-I). While it possesses lone pairs and can theoretically participate in resonance donation (+R), its inductive effect is generally dominant in influencing the electron density of the aromatic ring.

The combined electronic influence of these two substituents makes the aromatic ring of this compound significantly electron-deficient.

Hypothetical Hammett Analysis:

A Hammett plot for a series of 5-substituted-8-(trifluoromethyl)tetralins would be expected to show a positive ρ value for reactions that are favored by electron withdrawal. The position of the bromo-substituted compound on this plot would be in the region of positive σ values, indicating a slower reaction rate compared to the unsubstituted analog.

Research Findings on Related Systems:

Studies on the reactivity of other substituted tetralins provide valuable insights that can be extrapolated to understand the electronic effects in this compound.

In a study on the organocatalytic C(sp³)–H amination of 6-substituted tetralin derivatives, a Hammett plot of log(k_Ar/k_Ph) versus σ_p yielded a ρ value of -2.5. researchgate.net This negative ρ value indicates that the transition state involves the development of a positive charge at the benzylic carbon, which is stabilized by electron-donating groups. researchgate.net Conversely, electron-withdrawing groups would disfavor such a reaction.

Research on the synthesis of trifluorinated tetralins through a difluorinative ring expansion highlighted that strong electron-withdrawing groups on the aryl fragment facilitate the reaction. utexas.edu This suggests a reaction mechanism where electron deficiency in the aromatic ring is beneficial for the key transformation.

These findings underscore the critical role that substituents play in dictating the reactivity of the tetralin scaffold.

Data Tables:

To quantitatively assess the electronic effects of the substituents in this compound, we can refer to the established Hammett constants for the individual groups.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -Br | 0.39 | 0.23 |

| -CF₃ | 0.43 | 0.54 |

| -H | 0.00 | 0.00 |

Data sourced from established literature values.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the connectivity and three-dimensional arrangement of atoms in 5-Bromo-8-(trifluoromethyl)tetralin. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to unambiguously assign all atomic positions and provide insights into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display two distinct signals corresponding to the two protons on the substituted benzene (B151609) ring. Their chemical shifts and coupling patterns would be indicative of their positions relative to the bromo and trifluoromethyl substituents. The aliphatic protons of the tetralin core would appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 3.0 ppm. The specific chemical shifts and coupling constants of these protons are sensitive to the conformation of the dihydronaphthalene ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons will resonate in the downfield region (typically 120-150 ppm), with the carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups showing characteristic chemical shifts. The quartet signal for the trifluoromethyl carbon, due to coupling with the three fluorine atoms, is a key diagnostic feature. The aliphatic carbons of the tetralin moiety will appear at higher field strengths.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is an essential technique for characterizing this compound. rsc.org The trifluoromethyl group is expected to exhibit a singlet in the ¹⁹F NMR spectrum, assuming no other fluorine atoms are present in the molecule. The chemical shift of this singlet provides a sensitive probe of the electronic environment around the CF₃ group. icpms.cz For instance, in related trifluoromethylated aromatic compounds, the ¹⁹F chemical shift can be influenced by the nature and position of other substituents on the aromatic ring. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | 7.0 - 7.5 | Doublet, Doublet | Chemical shifts and coupling constants depend on the relative positions of the protons to the Br and CF₃ groups. |

| ¹H (Aliphatic) | 1.5 - 3.0 | Multiplets | Complex splitting patterns due to diastereotopic protons in the chiral tetralin ring. |

| ¹³C (Aromatic) | 120 - 150 | Singlets, Doublets | Carbons attached to substituents will have distinct chemical shifts. |

| ¹³C (CF₃) | ~125 | Quartet | Characteristic splitting due to one-bond C-F coupling. |

| ¹³C (Aliphatic) | 20 - 40 | Singlets | Four distinct signals for the four aliphatic carbons. |

| ¹⁹F (CF₃) | -60 to -65 | Singlet | The exact chemical shift is sensitive to the molecular environment. rsc.org |

Note: The predicted values are based on typical ranges for similar substituted tetralin and trifluoromethyl-aromatic compounds and may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. In a typical electron ionization (EI) mass spectrum, the molecule would undergo fragmentation, providing valuable structural information. The molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound. A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HR-MS) would allow for the precise determination of the molecular formula. By measuring the mass-to-charge ratio to several decimal places, the elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₀BrF₃)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 278, 280 | Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with approximately 1:1 ratio. |

| [M-Br]⁺ | 199 | Loss of the bromine atom. |

| [M-CF₃]⁺ | 209, 211 | Loss of the trifluoromethyl group, with bromine isotopic pattern. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in the region of 1100-1300 cm⁻¹. The C-Br stretching vibration would be found in the fingerprint region at lower wavenumbers.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound would be the primary chromophore. The presence of the bromo and trifluoromethyl substituents would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted tetralin, due to their influence on the electronic structure of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure in solution, X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional arrangement in the solid state. This technique is essential for understanding crystal packing, intermolecular interactions, and, for chiral derivatives, the absolute configuration.

Crystal Packing and Intermolecular Interactions

An X-ray crystal structure of this compound would reveal how the individual molecules are arranged in the crystal lattice. This packing is governed by various intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potentially weaker halogen bonding involving the bromine atom. The trifluoromethyl group can also participate in non-covalent interactions. Understanding these packing motifs is crucial for comprehending the physical properties of the solid material.

Absolute Configuration Assignment in Chiral Tetralin Derivatives

Since this compound possesses a stereocenter at the junction of the aliphatic and aromatic rings, it exists as a pair of enantiomers. X-ray crystallography is a powerful method for determining the absolute configuration of a single enantiomer, often through the use of anomalous dispersion effects, especially when a heavy atom like bromine is present. acs.org By unequivocally establishing the three-dimensional arrangement of the substituents around the chiral center, X-ray crystallography provides the ultimate proof of the molecule's stereochemistry.

Conformational Dynamics and Stereochemical Considerations of this compound

The conformational landscape of this compound is dictated by the puckering of its saturated six-membered ring, which is fused to the substituted benzene ring. The presence of bulky and electronically distinct substituents on the aromatic portion of the molecule, namely the bromo and trifluoromethyl groups, introduces significant steric and stereoelectronic effects that govern the conformational preferences and dynamics of the entire system.

Analysis of Half-Chair and Other Conformations of the Saturated Ring

The saturated ring in the tetralin framework is not planar. Instead, to alleviate torsional strain, it adopts a non-planar conformation. The most stable and predominant conformation is the half-chair . In this arrangement, four of the carbon atoms of the saturated ring lie in a plane, while the other two are puckered out of the plane, one above and one below. This is analogous to the chair conformation of cyclohexane (B81311), but with the fusion to the aromatic ring constraining part of the structure.

The tetralin ring system is conformationally mobile and can undergo rapid interconversion between two enantiomeric half-chair forms at room temperature. acs.org However, in substituted tetralins, these two half-chair conformers may no longer be energetically equivalent. While the substituents in this compound are on the aromatic ring, their steric bulk can influence the puckering of the adjacent saturated ring to minimize non-bonded interactions.

Other, higher-energy conformations such as the boat and twist-boat are also possible. These are generally considered to be transition states or high-energy intermediates in the pathway of interconversion between the more stable half-chair forms. The significant energy difference between the half-chair and boat conformations means that the population of boat conformers at equilibrium is typically negligible.

The table below illustrates the relative energies of the possible conformations of the saturated ring in a generic tetralin system. The exact energy differences for this compound would require specific computational or experimental studies, but the general trend holds.

| Conformation | Relative Energy (kcal/mol) | Structural Characteristics |

| Half-Chair | 0 (most stable) | Four carbons are coplanar; minimizes torsional and angle strain. |

| Twist-Boat | ~4-5 | A flexible conformation that is an intermediate in the pseudorotational pathway. |

| Boat | ~6-7 | Higher in energy due to eclipsing interactions and flagpole-flagpole steric strain. |

Note: The energy values are approximate and for a generic tetralin system. The presence of substituents will alter these values.

Pseudorotational Pathways and Energy Barriers

The interconversion between the two half-chair conformations of the tetralin ring does not occur through a simple ring flip as in cyclohexane. Instead, it proceeds via a low-energy pathway known as pseudorotation . This process involves a continuous series of small conformational changes that pass through higher-energy twist-boat and boat-like transition states. The concept of pseudorotation is well-documented for other cyclic systems, such as cyclopentane, and is applicable to the dynamic behavior of the tetralin ring. uu.nl

The energy barrier to this interconversion is generally low, allowing for rapid conformational changes at ambient temperatures. For the parent tetralin molecule, this barrier is on the order of a few kcal/mol. The presence of the bromo and trifluoromethyl substituents in this compound is expected to influence this energy barrier. The steric interactions of these groups with the adjacent saturated ring could potentially raise the energy of the transition states, thereby increasing the barrier to interconversion. However, without specific experimental data, the precise energy barrier for this compound remains undetermined.

The following table presents a hypothetical energy profile for the pseudorotational pathway of the saturated ring in this compound, illustrating the relative energies of the conformers and transition states.

| Conformer / Transition State | Hypothetical Relative Free Energy (ΔG) (kcal/mol) | Point on Pseudorotational Pathway |

| Half-Chair 1 | 0 | Energy Minimum |

| Twist-Boat (TS1) | ~5.5 | Transition State |

| Boat | ~6.5 | High-Energy Intermediate |

| Twist-Boat (TS2) | ~5.5 | Transition State |

| Half-Chair 2 | Variable (depends on substituent effects) | Energy Minimum |

Note: These values are hypothetical and serve to illustrate the concept. The relative energy of Half-Chair 2 would depend on the specific stereoelectronic effects of the substituents.

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which are the interactions between electron orbitals that depend on the spatial arrangement of atoms, play a critical role in determining the conformational preferences of molecules. wikipedia.orgresearchgate.net In this compound, the strong electron-withdrawing nature of both the bromo and trifluoromethyl groups introduces significant stereoelectronic interactions that can stabilize or destabilize certain conformations.

The key stereoelectronic interactions to consider are:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ). The trifluoromethyl group is a particularly strong σ-acceptor due to the high electronegativity of the fluorine atoms. nih.gov There may be stabilizing hyperconjugative interactions between the C-H or C-C bonds of the saturated ring and the σ orbitals of the C-CF3 bond. Similarly, the C-Br bond can also participate in such interactions. researchgate.net These interactions are highly dependent on the dihedral angle between the participating orbitals and would therefore favor specific puckering of the saturated ring. For instance, a σC-H → σ*C-F interaction has been shown to stabilize specific conformers in fluorinated systems. researchgate.net

These stereoelectronic effects can lead to a preference for one of the two half-chair conformers, effectively "locking" the ring into a preferred conformation or at least shifting the conformational equilibrium significantly. The stabilization afforded by these orbital overlaps can sometimes override steric considerations.

The following table summarizes the potential stereoelectronic effects in this compound and their likely influence on conformational preference.

| Stereoelectronic Interaction | Donor Orbital | Acceptor Orbital | Likely Consequence on Conformation |

| Hyperconjugation | σ (C-H) of saturated ring | σ* (C-CF3) | Stabilization of a conformer where a C-H bond is anti-periplanar to the C-CF3 bond. |

| Hyperconjugation | σ (C-H) of saturated ring | σ* (C-Br) | Stabilization of a conformer where a C-H bond is anti-periplanar to the C-Br bond. |

| Dipole-Dipole Interaction | C-Br dipole | C-CF3 dipole | The overall molecular dipole will be minimized in the preferred conformation, influencing the puckering of the saturated ring. |

Note: This table represents a theoretical analysis based on established principles of stereoelectronic effects. The actual energetic contributions would require detailed quantum mechanical calculations.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of 5-Bromo-8-(trifluoromethyl)tetralin. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and predict its reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the ground-state electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311G++(d,p)), can establish its most stable three-dimensional geometry by minimizing the total electronic energy. researchgate.netnih.gov

These calculations yield key structural and electronic parameters. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electronic influence of the bromine atom significantly impact the geometry and electron distribution of the tetralin core. vulcanchem.com DFT can precisely compute bond lengths, bond angles, and dihedral angles of the optimized structure. Furthermore, it provides fundamental electronic properties such as the total energy, dipole moment, and vibrational frequencies.

Table 1: Representative Theoretical Ground State Properties of this compound (Illustrative Data)

| Property | Predicted Value | Description |

| Total Energy | (Value in Hartrees) | The total electronic energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment | (Value in Debye) | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density due to the electronegative Br and CF₃ substituents. |

| Key Bond Length (C-Br) | ~1.90 Å | The predicted distance between the aromatic carbon and the bromine atom. |

| Key Bond Length (C-CF₃) | ~1.52 Å | The predicted distance between the aromatic carbon and the carbon of the trifluoromethyl group. |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insight into how a molecule will interact with other chemical species. nih.govsciety.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in chemical reactions. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom. Its energy level indicates the molecule's ionization potential or its ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO and localize it significantly around the substituted part of the aromatic ring, indicating sites susceptible to nucleophilic attack. vulcanchem.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive.

Computational methods can precisely calculate the energies of these orbitals. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | (Value) | Electron Donor |

| LUMO | (Value) | Electron Acceptor |

| ΔE (LUMO-HOMO) | (Value) | Index of Chemical Reactivity and Stability |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. nih.govsciety.org It is invaluable for predicting how a molecule will interact with electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species).

For this compound, the MEP map would show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the highly electronegative fluorine atoms of the trifluoromethyl group and, to a lesser extent, the bromine atom. These sites are the most likely points of attack for electrophiles.

Positive Potential (Blue): These electron-poor regions are typically found around the hydrogen atoms of the aromatic and aliphatic rings, representing potential sites for nucleophilic interaction.

Neutral Potential (Green): Areas with intermediate potential.

The MEP map provides a clear, intuitive picture of the molecule's electronic landscape and corroborates the predictions made by FMO theory. sciety.org

Conformational Energy Landscapes and Dynamics Simulations

The non-aromatic ring of the tetralin scaffold is not planar, leading to a complex conformational landscape that can be explored using computational methods. researchgate.net

Potential Energy Surface Scans for Conformational Isomers

The saturated portion of the tetralin ring can adopt several conformations, such as half-chair, twist-boat, or bent forms. researchgate.netsciety.org A Potential Energy Surface (PES) scan is a computational technique used to map the energy of the molecule as a function of its geometry, typically by systematically changing a specific dihedral angle. researchgate.netnih.govsciety.org

By performing a PES scan on the aliphatic ring of this compound, it is possible to identify the stable low-energy conformers and the energy barriers (transition states) that separate them. sciety.org Recent studies on substituted tetralins have shown that heteroatom substitution can significantly alter the relative energies of these conformers, with twisted and bent forms often being the most stable. researchgate.netnih.gov The bulky and electronegative substituents in this compound would likely create a unique energy landscape, favoring conformations that minimize steric hindrance and electrostatic repulsion.

Table 3: Theoretical Relative Energies of Tetralin Ring Conformers (Illustrative)

| Conformer | Relative Energy (kcal/mol) | Stability |

| Half-Chair 1 | 0.00 | Global Minimum |

| Twist-Boat | (Value) | Local Minimum |

| Half-Chair 2 | (Value) | Local Minimum |

| Transition State | (Value) | Energy Barrier |

Molecular Dynamics Simulations for Conformational Sampling

While PES scans identify static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent effects, to generate a trajectory of how the molecule moves, vibrates, and changes conformation.

An MD simulation would reveal the accessibility of different conformational states under specific conditions (e.g., temperature, solvent). It allows for a more thorough sampling of the conformational space than simple energy minimization, potentially uncovering important, transient shapes the molecule can adopt. This dynamic picture is essential for understanding how the molecule might interact with a biological receptor or a catalytic surface, as it captures the flexibility and fluxional nature inherent to the molecule's structure.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized molecules. Density Functional Theory (DFT) is a common and reliable method for these predictions.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational models can predict the ¹H and ¹³C chemical shifts of a molecule in a given solvent. These predictions are typically achieved by optimizing the molecule's geometry and then calculating the magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory (e.g., B3LYP functional with a 6-31G* basis set or higher).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific computational studies were not found.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 130.5 |

| C2 | 1.85 | 23.1 |

| C3 | 2.80 | 28.7 |

| C4 | - | 135.2 |

| C4a | - | 138.9 |

| C5 | - | 118.0 |

| C6 | 7.30 | 128.4 |

| C7 | 7.55 | 131.2 |

| C8 | - | 125.7 (q, J ≈ 30 Hz) |

| C8a | - | 142.1 |

Vibrational Frequency Analysis (IR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of these vibrations, providing a theoretical spectrum. These calculations are typically performed after a geometry optimization, using the same level of theory.

For this compound, the predicted IR and Raman spectra would exhibit characteristic bands for the aromatic C-H stretches, the aliphatic C-H stretches of the tetralin ring, the C-Br stretch, and the strong, characteristic vibrations of the C-F bonds in the trifluoromethyl group. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Studies on similar halogenated and trifluoromethylated compounds have demonstrated good agreement between DFT-calculated and experimental vibrational spectra nih.govnih.govresearchgate.netpsu.edu.

Table 2: Predicted ajor Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes, as specific computational studies were not found.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Strong |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| CF₃ Symmetric Stretch | ~1150 | Very Strong |

| CF₃ Asymmetric Stretch | ~1350 | Very Strong |

Reaction Pathway Modeling and Catalysis Studies

Computational chemistry can be used to explore the potential reactivity of a molecule by modeling reaction pathways and the effects of catalysts.

Transition State Localization and Reaction Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and calculate the energy barriers (activation energies) for a given transformation. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For this compound, one could model, for example, nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. The calculated energy barriers would indicate the feasibility of such reactions.

Computational Design of Catalysts and Reagents

Theoretical calculations can aid in the rational design of catalysts and reagents for reactions involving a specific substrate. For instance, if a Suzuki-Miyaura coupling reaction were desired at the bromine-substituted position of this compound, computational methods could be used to screen different palladium catalysts and ligands to identify those that would lead to the most efficient reaction with the lowest activation barrier. This approach accelerates the discovery of optimal reaction conditions.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics approaches use computational models to correlate the chemical structure of a compound with its biological activity or other properties. These methods rely on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.

For this compound, a variety of descriptors could be calculated, including steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and lipophilicity (e.g., logP). These descriptors could then be used in a QSAR model to predict its potential biological activity, for example, as an inhibitor of a particular enzyme or a ligand for a specific receptor. While no specific QSAR studies on this compound are currently published, its structural motifs are present in molecules explored in medicinal chemistry, suggesting that such studies could be a fruitful area of future research nih.gov.

Development of Descriptors for Halogenated Tetralins

The development of molecular descriptors is a cornerstone of computational chemistry, providing quantitative values that encapsulate the structural and electronic features of a molecule. For halogenated tetralins, including this compound, these descriptors are crucial for building Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate the descriptors with experimental observations, such as reactivity or biological activity.

A variety of descriptors are considered to capture the influence of the bromine and trifluoromethyl substituents on the tetralin core. These can be broadly categorized as follows:

Topological Descriptors: These are derived from the two-dimensional representation of the molecule and describe the connectivity of atoms. While generally applicable, their utility in distinguishing the subtle electronic effects of different halogens or substituent positions on a rigid core like tetralin might be limited compared to electronic or quantum-chemical descriptors.

Quantum-Chemical Descriptors: This is the most extensive category of descriptors, providing detailed information about the molecule's electronic structure. tandfonline.com For halogenated aliphatic hydrocarbons, quantum-mechanical descriptors have been shown to be effective in accounting for electrophilicity. tandfonline.com The electron affinity, for instance, can be a more reliable descriptor than ELUMO when higher levels of theory are applied. tandfonline.com Other relevant quantum-chemical descriptors include the carbon-halogen bond strength, which is a key factor in predicting the rates of reductive transformation in anaerobic environments. rivm.nl

Steric and Geometric Descriptors: These descriptors account for the three-dimensional shape and size of the molecule. For substituted tetralins, steric factors of additional substituents are important in predictive models. rivm.nl Molecular volume and surface area are fundamental descriptors that have been successfully used to correlate the aqueous solubility of hydrocarbons and halogenated hydrocarbons. acs.org

The following table summarizes key descriptor types and their relevance to halogenated tetralins:

| Descriptor Category | Specific Examples | Relevance to Halogenated Tetralins |

| Electronic | EHOMO, ELUMO, EHOMO-LUMO gap, Dipole Moment | Predicts reactivity, stability, and interaction with other molecules. researchgate.net |

| Quantum-Chemical | Electron Affinity, Carbon-Halogen Bond Strength | Provides a more accurate measure of electrophilicity and bond lability. tandfonline.comrivm.nl |

| Steric/Geometric | Molecular Volume, Surface Area, Steric Factors | Influences solubility, accessibility of reactive sites, and interactions with biological targets. rivm.nlacs.org |

Predictive Modeling for Chemical Reactivity and Synthetic Accessibility

Predictive modeling leverages the calculated molecular descriptors to forecast the chemical reactivity and synthetic accessibility of compounds like this compound. These models are typically developed using statistical methods or machine learning algorithms to establish a mathematical relationship between the descriptors and an observed property.

For halogenated aromatic hydrocarbons, QSAR models have been successfully developed to predict their degradation rates in various environments. rivm.nl These models often rely on a combination of electronic, steric, and bond strength descriptors. For instance, the best correlations for the reductive transformation of halogenated aromatic hydrocarbons were obtained using the carbon-halogen bond strength, Hammett and inductive constants of other substituents, and steric factors. rivm.nl

In the context of this compound, a predictive model for its reactivity would likely incorporate descriptors that account for:

The electronic influence of the bromine atom: Its electron-withdrawing inductive effect and electron-donating resonance effect on the aromatic ring. Theoretical studies on brominated aromatic compounds have shown that the position of bromination can be predicted by analyzing the charge distribution of the arenium ion intermediate. mdpi.comresearchgate.net

The strong electron-withdrawing nature of the trifluoromethyl group: This group significantly impacts the electronic properties of the aromatic ring and the acidity of adjacent protons.

A hypothetical predictive model for a specific reaction, such as nucleophilic aromatic substitution, might take the following form:

Reactivity = c0 + c1(E_LUMO) + c2(C-Br_Bond_Strength) + c3*(Steric_Hindrance_at_C5) + ...

Where c0, c1, c2, c3 are coefficients determined from a regression analysis of a training set of known compounds.